N1-(2-methoxyethyl)-L-leucinamide
Overview
Description
N1-(2-methoxyethyl)-L-leucinamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom of L-leucinamide, which imparts unique chemical properties.
Mechanism of Action
Target of Action
N1-(2-methoxyethyl)-L-leucinamide, also known as Nusinersen, is an antisense oligonucleotide . Its primary target is the intron splicing silencer-N1 (ISS-N1), a site present ten nucleotides down to the junction of exon 7 and intron 7 . This site is crucial in the pre-messenger RNA (pre-mRNA) transcript of the Survival Motor Neuron 2 (SMN2) gene .
Mode of Action
Nusinersen binds to the ISS-N1 site on the SMN2 pre-mRNA . This binding prevents the recruitment of heterogeneous nuclear ribonucleoprotein (hnRNP) to the ISS-N1 site . As a result, it modulates the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7 . This process ultimately leads to an increase in the production of full-length SMN protein .
Biochemical Pathways
The action of Nusinersen affects the splicing of SMN2 pre-mRNA, a critical biochemical pathway in the production of SMN protein . The SMN protein is essential for the survival and functioning of motor neurons . Therefore, increasing the production of this protein can have significant downstream effects, particularly in conditions like Spinal Muscular Atrophy (SMA) where SMN protein levels are insufficient .
Pharmacokinetics
Nusinersen is administered intrathecally, which means it is injected into the spinal canal . This route of administration allows the drug to directly reach the central nervous system. The bioavailability of Nusinersen is 100% when administered intrathecally . It has a prolonged cerebrospinal fluid (CSF) drug half-life of 135–177 days after initial clearance .
Result of Action
The primary result of Nusinersen’s action is the increased production of full-length SMN protein . This increase can have significant molecular and cellular effects, particularly in the context of SMA. By increasing the levels of SMN protein, Nusinersen can help to mitigate the motor neuron degeneration that characterizes this condition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyethyl)-L-leucinamide typically involves the reaction of L-leucine with 2-methoxyethylamine. The process begins with the protection of the carboxyl group of L-leucine, followed by the introduction of the methoxyethyl group through nucleophilic substitution. The final step involves deprotection to yield the desired compound. Common reagents used in this synthesis include protecting agents like tert-butoxycarbonyl (Boc) and deprotecting agents such as trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the use of hazardous reagents and solvents. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyethyl)-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-methoxyacetaldehyde or 2-methoxyacetic acid.
Reduction: Formation of N1-(2-methoxyethyl)-L-leucine.
Substitution: Formation of N1-(2-azidoethyl)-L-leucinamide or N1-(2-thioethyl)-L-leucinamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein modification.
Medicine: Studied for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Poly(N,N-bis(2-methoxyethyl)acrylamide)
Uniqueness
N1-(2-methoxyethyl)-L-leucinamide is unique due to its specific structural features, such as the presence of the methoxyethyl group attached to the nitrogen atom of L-leucinamide. This structural modification imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(2)6-8(10)9(12)11-4-5-13-3/h7-8H,4-6,10H2,1-3H3,(H,11,12)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXFLZLSSFQJFN-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCOC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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